N-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
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Overview
Description
N-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is a complex organic compound that features a nitrophenyl group attached to an isoquinolinecarbothioamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide typically involves the reaction of 4-nitroaniline with isoquinoline derivatives under specific conditions. One common method includes the use of dimethylformamide as a solvent and dicyclohexylcarbodiimide as a coupling agent . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used in substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various functionalized isoquinoline derivatives can be obtained.
Scientific Research Applications
N-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The isoquinoline moiety can intercalate with DNA, affecting gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetohydrazonoyl bromide: This compound shares the nitrophenyl group and has similar reactivity in substitution and reduction reactions.
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Another compound with a nitrophenyl group, used in similar synthetic applications.
Uniqueness
N-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is unique due to its isoquinoline backbone, which imparts distinct chemical properties and reactivity compared to other nitrophenyl derivatives. This uniqueness makes it valuable in the synthesis of novel compounds and in exploring new biological activities .
Properties
IUPAC Name |
N-(4-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-19(21)15-7-5-14(6-8-15)17-16(22)18-10-9-12-3-1-2-4-13(12)11-18/h1-8H,9-11H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDMRVXDWZOFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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